molecular formula C11H10BrN3 B13139053 5-(Bromomethyl)-[3,4'-bipyridin]-6-amine

5-(Bromomethyl)-[3,4'-bipyridin]-6-amine

Cat. No.: B13139053
M. Wt: 264.12 g/mol
InChI Key: YWCHTEHBVGZSBF-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-[3,4’-bipyridin]-6-amine is an organic compound that belongs to the class of bipyridines Bipyridines are heterocyclic compounds consisting of two pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-[3,4’-bipyridin]-6-amine typically involves the bromination of a bipyridine precursor. One common method is the bromination of 5-methyl-[3,4’-bipyridin]-6-amine using N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for 5-(Bromomethyl)-[3,4’-bipyridin]-6-amine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-[3,4’-bipyridin]-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination reactions.

    Palladium Catalysts: Employed in Suzuki-Miyaura coupling reactions.

    Organic Solvents: Dichloromethane, toluene, and ethanol are commonly used solvents.

Major Products

    Substituted Bipyridines: Formed through substitution reactions.

    Coupled Products: Resulting from Suzuki-Miyaura coupling reactions with arylboronic acids.

Scientific Research Applications

5-(Bromomethyl)-[3,4’-bipyridin]-6-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-[3,4’-bipyridin]-6-amine depends on its specific application. In Suzuki-Miyaura coupling reactions, the compound acts as a substrate that undergoes oxidative addition, transmetalation, and reductive elimination to form new carbon-carbon bonds . The bromomethyl group serves as a reactive site for nucleophilic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Bromomethyl)-[3,4’-bipyridin]-6-amine is unique due to its specific substitution pattern on the bipyridine ring, which can influence its reactivity and the types of products formed in chemical reactions. Its ability to participate in a variety of reactions makes it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C11H10BrN3

Molecular Weight

264.12 g/mol

IUPAC Name

3-(bromomethyl)-5-pyridin-4-ylpyridin-2-amine

InChI

InChI=1S/C11H10BrN3/c12-6-9-5-10(7-15-11(9)13)8-1-3-14-4-2-8/h1-5,7H,6H2,(H2,13,15)

InChI Key

YWCHTEHBVGZSBF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CC(=C(N=C2)N)CBr

Origin of Product

United States

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